N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
The compound “Manp-glcp-manp-manp-glcp-fucp-glcp” is a complex polysaccharide composed of multiple sugar units, including mannose, glucose, and fucose. This polysaccharide is known for its unique structural properties and potential biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “Manp-glcp-manp-manp-glcp-fucp-glcp” typically involves the extraction and purification of polysaccharides from natural sources such as mushrooms or other fungi. The process includes:
Extraction: The polysaccharides are extracted using hot water or alkaline solutions.
Industrial Production Methods
Industrial production of this polysaccharide involves large-scale fermentation processes using fungal mycelium. The fermentation broth is processed to extract and purify the polysaccharides, ensuring consistency and quality for commercial applications .
Chemical Reactions Analysis
Types of Reactions
“Manp-glcp-manp-manp-glcp-fucp-glcp” undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts and reagents.
Common Reagents and Conditions
Oxidation: Periodate, mild acidic conditions.
Reduction: Sodium borohydride, neutral or slightly basic conditions.
Substitution: Various catalysts and reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include modified polysaccharides with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
“Manp-glcp-manp-manp-glcp-fucp-glcp” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polysaccharide structures and reactions.
Biology: Investigated for its role in cell signaling and immune modulation.
Medicine: Explored for its potential anti-tumor, anti-inflammatory, and immunostimulatory effects.
Industry: Utilized in the development of functional foods, pharmaceuticals, and cosmetic products.
Mechanism of Action
The mechanism by which “Manp-glcp-manp-manp-glcp-fucp-glcp” exerts its effects involves interactions with specific molecular targets and pathways. It can modulate immune responses by interacting with receptors on immune cells, leading to the activation of signaling pathways such as the TLR-4/MyD88/NF-κB pathway. This activation results in the production of cytokines and other immune mediators, enhancing the body’s defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Fucomannogalactan: A polysaccharide with a similar backbone structure but different branching patterns.
β-1,6-glucan: Another polysaccharide with a different arrangement of glucose units.
Uniqueness
“Manp-glcp-manp-manp-glcp-fucp-glcp” is unique due to its specific combination of mannose, glucose, and fucose units, which confer distinct biological activities and structural properties. Its ability to modulate immune responses and potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
110402-13-6 |
---|---|
Molecular Formula |
C48H81N3O35 |
Molecular Weight |
1260.2 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H81N3O35/c1-12-25(61)32(68)35(71)45(77-12)75-10-17(60)39(26(62)16(5-52)49-13(2)57)83-44-24(51-15(4)59)31(67)40(21(9-56)81-44)84-48-38(74)42(86-47-37(73)34(70)29(65)20(8-55)80-47)41(85-43-23(50-14(3)58)30(66)27(63)18(6-53)78-43)22(82-48)11-76-46-36(72)33(69)28(64)19(7-54)79-46/h5,12,16-48,53-56,60-74H,6-11H2,1-4H3,(H,49,57)(H,50,58)(H,51,59)/t12-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47+,48-/m0/s1 |
InChI Key |
WELBOEKRIKBUAU-PKZYLINOSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
Synonyms |
alpha-Manp(1-3)-(beta-GlcpNAc(1-4))-(alpha-Manp(1-6))-beta-Manp(1-4)-beta-GlcpNAc(1-4)-(alpha-Fucp(1-6))-GlcpNAc Manp-Glcp-Manp-Manp-Glcp-Fucp-Glcp MGMM |
Origin of Product |
United States |
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